Cas no 1936556-32-9 (3-(hydrazinylmethyl)-6-methylpyridazine)

3-(ヒドラジニルメチル)-6-メチルピリダジンは、有機合成中間体として重要なピリダジン誘導体です。分子内にヒドラジン基とメチル基を有するため、多様な官能基変換が可能であり、医薬品や農薬の合成において有用なビルディングブロックとして機能します。特に、ヒドラジン基の反応性を活かした縮合反応や環化反応に適しており、複雑なヘテロ環化合物の構築に貢献します。高い純度と安定性を備えているため、再現性の高い反応条件での利用が可能です。また、分子設計の柔軟性に優れ、標的化合物の構造最適化プロセスにおいて重要な役割を果たします。

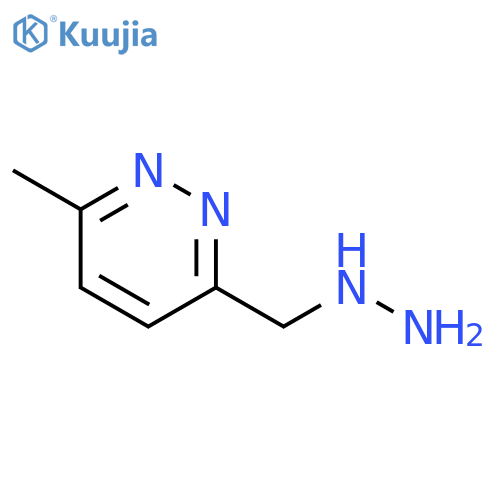

1936556-32-9 structure

商品名:3-(hydrazinylmethyl)-6-methylpyridazine

3-(hydrazinylmethyl)-6-methylpyridazine 化学的及び物理的性質

名前と識別子

-

- Pyridazine, 3-(hydrazinylmethyl)-6-methyl-

- 3-(hydrazinylmethyl)-6-methylpyridazine

- EN300-1456499

- 1936556-32-9

-

- インチ: 1S/C6H10N4/c1-5-2-3-6(4-8-7)10-9-5/h2-3,8H,4,7H2,1H3

- InChIKey: BMNAQPNYXUNQLR-UHFFFAOYSA-N

- ほほえんだ: C1(CNN)=NN=C(C)C=C1

計算された属性

- せいみつぶんしりょう: 138.090546336g/mol

- どういたいしつりょう: 138.090546336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 95.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 63.8Ų

じっけんとくせい

- 密度みつど: 1.142±0.06 g/cm3(Predicted)

- ふってん: 395.1±30.0 °C(Predicted)

- 酸性度係数(pKa): 6.49±0.10(Predicted)

3-(hydrazinylmethyl)-6-methylpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1456499-0.5g |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 0.5g |

$1014.0 | 2023-06-06 | ||

| Enamine | EN300-1456499-1000mg |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 1000mg |

$914.0 | 2023-09-29 | ||

| Enamine | EN300-1456499-10000mg |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 10000mg |

$3929.0 | 2023-09-29 | ||

| Enamine | EN300-1456499-5.0g |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 5g |

$3065.0 | 2023-06-06 | ||

| Enamine | EN300-1456499-2.5g |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 2.5g |

$2071.0 | 2023-06-06 | ||

| Enamine | EN300-1456499-50mg |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 50mg |

$768.0 | 2023-09-29 | ||

| Enamine | EN300-1456499-0.05g |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 0.05g |

$888.0 | 2023-06-06 | ||

| Enamine | EN300-1456499-0.25g |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 0.25g |

$972.0 | 2023-06-06 | ||

| Enamine | EN300-1456499-250mg |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 250mg |

$840.0 | 2023-09-29 | ||

| Enamine | EN300-1456499-0.1g |

3-(hydrazinylmethyl)-6-methylpyridazine |

1936556-32-9 | 0.1g |

$930.0 | 2023-06-06 |

3-(hydrazinylmethyl)-6-methylpyridazine 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1936556-32-9 (3-(hydrazinylmethyl)-6-methylpyridazine) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量